4-Chloro-6-(trifluoromethyl)pyrimidine
Overview
Description
4-Chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl functional groups attached to a pyrimidine ring
Mechanism of Action
Target of Action
It is known that trifluoromethyl groups in molecules can interact with various enzymes and receptors in the body .
Mode of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
It is known that trifluoromethyl groups can influence various biochemical pathways due to their electronegativity, size, electrostatic interactions, and lipophilicity .
Pharmacokinetics
The trifluoromethyl group in molecules is known to influence these properties, potentially affecting the bioavailability of the compound .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit various biological activities, such as anti-hiv-1 activity and cyclooxygenase-2 inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyrimidine. For example, the compound’s storage temperature can affect its stability . Additionally, the trifluoromethyl group in the molecule can interact with various environmental factors, potentially influencing the compound’s action and efficacy .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction results in the modulation of downstream signaling pathways and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Preparation Methods
The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dichloropyrimidine with trifluoromethylating agents under specific conditions. Another approach includes the use of trichloromethyl-pyridine as a starting material, followed by a series of chlorination and fluorination steps . Industrial production methods often rely on these synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: This compound is involved in the development of drugs that target specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine can be compared to other pyrimidine derivatives such as:
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Trifluoromethylpyridine
- 2,4,6-Trifluoropyrimidine
These compounds share similar structural features but differ in their specific functional groups and positions, which can significantly affect their chemical properties and applications .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468288 | |
Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-81-1 | |
Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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